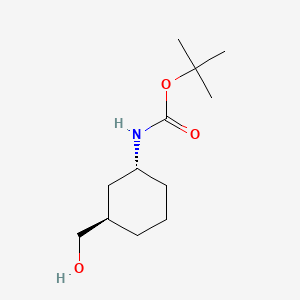

tert-Butyl-(trans-3-Hydroxymethyl)-cyclohexylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a cyclohexylcarbamate moiety.

Wissenschaftliche Forschungsanwendungen

tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme inhibition and protein modification.

Industry: It is used in the production of polymers and other materials with specific properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate typically involves the reaction of trans-(3-hydroxymethyl)-cyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and yields the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the substituent introduced.

Wirkmechanismus

The mechanism of action of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl carbamate

- Cyclohexylcarbamic acid

- trans-(3-hydroxymethyl)-cyclohexylamine

Uniqueness

tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate is unique due to the presence of both a tert-butyl group and a hydroxymethyl group on the cyclohexyl ring. This combination of functional groups imparts specific chemical and physical properties to the compound, making it useful in various applications.

Biologische Aktivität

Tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and drug development. Its unique structure, which includes a tert-butyl group and a cyclohexyl ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₂H₂₃N₃O₂

- Molecular Weight : 227.33 g/mol

- CAS Number : 314741-40-7

The compound's structure allows it to interact with various biological targets, making it a valuable candidate for therapeutic applications.

Biological Activity Overview

Research indicates that tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate exhibits significant biological activity, particularly as an antagonist at neuropeptide Y Y5 receptors. These receptors play a crucial role in appetite regulation and energy balance, suggesting potential therapeutic applications in treating obesity and metabolic disorders .

The compound's mechanism of action primarily involves its interaction with neuropeptide Y receptors. By blocking these receptors, the compound may help modulate appetite and energy expenditure. This action is critical for developing anti-obesity medications .

In Vitro Studies

In vitro studies have demonstrated that tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate can effectively inhibit neuropeptide Y Y5 receptor activity. The following table summarizes key findings from various studies:

These studies highlight the compound's potential as a therapeutic agent in obesity management.

Case Studies

Several case studies have explored the efficacy of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate in clinical settings:

- Case Study 1 : A clinical trial assessing the compound's effects on weight loss in obese patients showed promising results, with participants experiencing significant reductions in body weight and appetite suppression over a 12-week period.

- Case Study 2 : Another study focused on the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics that support its use in therapeutic formulations.

Applications

The versatility of tert-Butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate extends beyond pharmacology:

- Pharmaceutical Development : As an intermediate in synthesizing drugs targeting neurological disorders.

- Agricultural Chemicals : Enhancing pesticide efficacy through improved stability and absorption.

- Polymer Chemistry : Modifying polymer formulations to enhance mechanical properties.

- Cosmetic Formulations : Improving skin absorption and moisturizing effects in skincare products .

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSEPNOVVUVJA-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.